3-benzyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
The compound “3-benzyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. For this specific compound, the molecular formula is C29H28FN3O3S and the molecular weight is 517.62. Other specific physical and chemical properties are not available in the searched resources .Scientific Research Applications
Synthesis and Antimicrobial Activity
This chemical compound is involved in the synthesis of fluoroquinolone-based 4-thiazolidinones, which have been examined for their potential antimicrobial properties. These compounds, derived from lead molecules in medicinal chemistry, exhibit antifungal and antibacterial activities, highlighting their significance in the development of new therapeutic agents against microbial infections (Patel & Patel, 2010).
Role in Combinatorial Chemistry
The compound's framework is utilized in the combinatorial synthesis of libraries containing disubstituted and trisubstituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles. This approach enables the exploration of chemical space for potential pharmacologically active molecules, demonstrating the versatility of such scaffolds in drug discovery processes (Ivachtchenko et al., 2003).
Exploration of Ring-Opening Reactions
The quinazoline derivative undergoes studies to understand the mechanisms of ring-opening reactions, particularly under hydrolytic conditions. Such reactions are crucial for synthesizing novel compounds with potential biological activities, showcasing the importance of understanding chemical transformations in medicinal chemistry (Shemchuk et al., 2010).
Hybrid Antimicrobial Agents
Synthesis of novel fluorine-containing derivatives that integrate quinazolinone with 4-thiazolidinone motifs has been reported. These compounds, characterized by their antimicrobial efficacy against various bacteria and fungi, illustrate the compound's role in developing hybrid molecules with enhanced biological activities (Desai et al., 2013).
Evaluation of Regioselectivity in Reactions
Studies on the regioselectivity of N-ethylation reactions of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, which is structurally related to the compound , underscore the significance of understanding reaction mechanisms for designing compounds with desired pharmacological profiles (Batalha et al., 2019).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-benzyl-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-N-(3-methylbutyl)-4-oxoquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28FN3O3S/c1-19(2)14-15-31-27(35)22-10-13-24-25(16-22)32-29(33(28(24)36)17-20-6-4-3-5-7-20)37-18-26(34)21-8-11-23(30)12-9-21/h3-13,16,19H,14-15,17-18H2,1-2H3,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJRVXODCZEUEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)F)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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